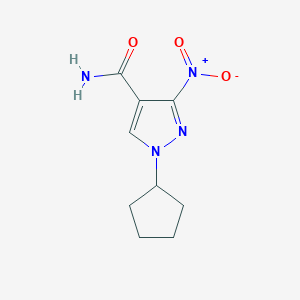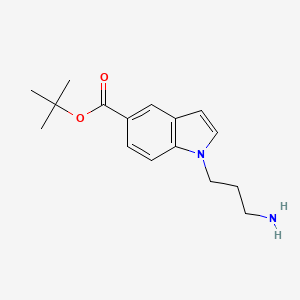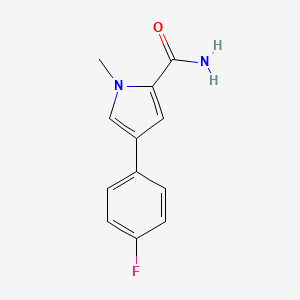
4-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide” belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(4’-fluorophenyl)-piperidines have been synthesized by reacting with a fluorinating agent . Another similar compound, 4-fluorophenylacetonitrile, has been used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . For instance, a compound with a similar fluorophenyl group, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was found to have a monoclinic space group with specific dimensions .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been studied in the context of medicinal chemistry, particularly in the development of inhibitors for specific enzymes and receptors. For instance, research has led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, highlighting the potential of fluorophenyl derivatives in cancer treatment (Schroeder et al., 2009). Similarly, fluorophenyl-substituted benzimidazole carboxamide derivatives have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, showing promise in cancer therapy due to their potent inhibitory activity (Penning et al., 2010).
Polymer Science Applications
In polymer science, fluorophenyl derivatives are key components in the synthesis of new materials. Studies have reported the synthesis and characterization of novel polyamides and polyimides derived from fluorophenyl-based compounds, demonstrating their potential in creating materials with desirable thermal and mechanical properties. For example, novel aromatic polyamides containing ether and bulky fluorenylidene groups have been prepared, showcasing their solubility in organic solvents and high thermal stability (Hsiao et al., 1999).
Neurology Applications
In neurology, fluorophenyl derivatives have been utilized in the development of molecular imaging probes for studying brain receptors. Specifically, selective serotonin 1A (5-HT(1A)) molecular imaging probes have been used to quantify receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding of the disease's progression and potentially guiding therapy (Kepe et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known interactions of similar compounds, it can be inferred that this compound likely interacts with its targets through a series of biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to this compound, can influence a variety of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, suggests that these types of compounds may have favorable pharmacokinetic properties .
Result of Action
It can be inferred from the known effects of similar compounds that this compound likely influences cellular functions in a way that contributes to its biological activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15-7-9(6-11(15)12(14)16)8-2-4-10(13)5-3-8/h2-7H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZBOQMRYRVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

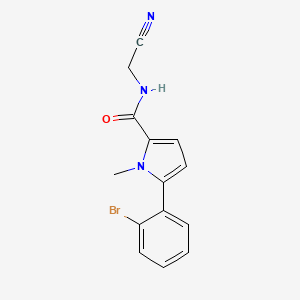
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)
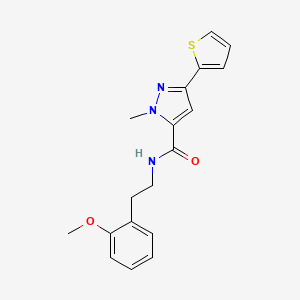

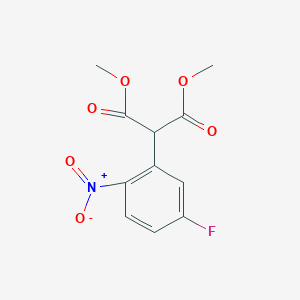

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)
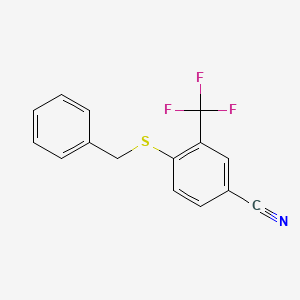

![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)

